Erdmann's salt

Description

Properties

CAS No. |

14285-97-3 |

|---|---|

Molecular Formula |

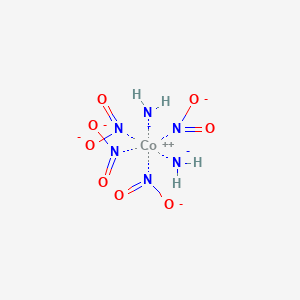

CoH4N6O8-4 |

Molecular Weight |

275.00 g/mol |

IUPAC Name |

azanide;cobalt(2+);tetranitrite |

InChI |

InChI=1S/Co.4HNO2.2H2N/c;4*2-1-3;;/h;4*(H,2,3);2*1H2/q+2;;;;;2*-1/p-4 |

InChI Key |

TWALRKRJQBCJOW-UHFFFAOYSA-J |

Canonical SMILES |

[NH2-].[NH2-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Co+2] |

Origin of Product |

United States |

Synthetic Methodologies for Erdmann S Salt and Its Derivatives

Conventional Laboratory Preparations

The traditional laboratory synthesis of Erdmann's salt involves the oxidation of a cobalt(II) salt in the presence of ammonia (B1221849) and a nitrite (B80452) source. The choice of the precipitating cation, either potassium or ammonium (B1175870), determines the final product.

Synthesis of Potassium Salt (K[Co(NH₃)₂(NO₂)₄])

The preparation of the potassium salt of Erdmann's anion, K[Co(NH₃)₂(NO₂)₄], is a foundational procedure in inorganic synthesis. A common method involves the reaction of a cobalt(II) salt, such as cobalt(II) chloride hexahydrate, with sodium nitrite and an ammonium salt in an aqueous solution. mdpi.com The cobalt(II) is oxidized to cobalt(III) by bubbling air through the reaction mixture. The subsequent addition of a potassium salt, typically potassium chloride, leads to the precipitation of the less soluble potassium this compound. mdpi.com

The reaction can be summarized by the following steps:

Dissolving cobalt(II) chloride hexahydrate in water.

In a separate vessel, dissolving sodium nitrite and ammonium chloride in water, which may require slight heating. mdpi.com

Combining the two solutions and adding concentrated ammonium hydroxide (B78521). mdpi.com

Vigorous aeration of the mixture to facilitate the oxidation of Co(II) to Co(III). mdpi.com

Addition of potassium chloride to the oxidized solution to precipitate the potassium salt. mdpi.com

The resulting brownish-red product is then purified by recrystallization from hot water. mdpi.com

Table 1: Reagents for Conventional Synthesis of Potassium this compound

| Reagent | Formula | Role |

|---|---|---|

| Cobalt(II) Chloride Hexahydrate | CoCl₂·6H₂O | Source of Cobalt |

| Sodium Nitrite | NaNO₂ | Source of Nitrito Ligands |

| Ammonium Chloride | NH₄Cl | Source of Ammine Ligands |

| Ammonium Hydroxide | NH₄OH | Provides Ammonia and Basic Medium |

| Potassium Chloride | KCl | Source of Potassium Cation |

| Air | O₂ | Oxidizing Agent |

Synthesis of Ammonium Salt (NH₄[Co(NH₃)₂(NO₂)₄])

The synthesis of the ammonium salt, NH₄[Co(NH₃)₂(NO₂)₄], follows a very similar procedure to that of the potassium salt. The primary difference lies in the final precipitation step. Instead of adding potassium chloride, an excess of an ammonium salt, such as ammonium chloride, is used to precipitate the ammonium salt of the complex anion. mdpi.com The ammonium salt is generally more soluble than the potassium salt.

The synthesis proceeds through the same initial steps of preparing the cobalt(II) solution and the nitrite/ammonium solution, followed by oxidation. The key distinction is the introduction of additional ammonium chloride at the end of the procedure to yield the ammonium salt. mdpi.com

Advanced Synthetic Routes and Optimization

Over the years, efforts have been made to refine the synthesis of this compound, focusing on improving yield, purity, and scalability.

Improved Synthesis Protocols by Jørgensen

Sophus Mads Jørgensen, a pioneer in coordination chemistry, is credited with improving the synthesis of the ammonium salt of Erdmann's anion. mdpi.comsemanticscholar.org His work in the late 19th century on cobalt-ammonia salts was instrumental in the development of coordination chemistry. mdpi.com Jørgensen's refinements to the synthesis of NH₄[Co(NH₃)₂(NO₂)₄] likely focused on optimizing reaction conditions to achieve higher purity and better yields, which was a hallmark of his meticulous experimental work. researchgate.net His preparations were foundational for later structural determinations. mdpi.com

Large-Scale Preparation Strategies

The synthesis of this compound can be adapted for large-scale production. A detailed large-scale preparation has been documented, which largely follows the conventional laboratory method with scaled-up quantities of reagents. mdpi.com For instance, a preparation starting with 40.0 g of CoCl₂·6H₂O has been described. mdpi.com Key aspects of a successful large-scale synthesis include efficient aeration of the larger volume and careful control of temperature during precipitation and recrystallization to maximize yield. mdpi.com The yield for a large-scale preparation of the potassium salt has been reported to be around 53% based on the initial cobalt input. mdpi.com

Table 2: Example of a Large-Scale Synthesis of K[Co(NH₃)₂(NO₂)₄]

| Reagent | Molar Mass (g/mol) | Amount Used (g) | Moles |

|---|---|---|---|

| CoCl₂·6H₂O | 237.93 | 40.0 | 0.168 |

| NaNO₂ | 69.01 | 60.0 | 0.869 |

| NH₄Cl | 53.492 | 35.0 | 0.654 |

| conc. NH₄OH (15 M) | - | 12 mL | 0.180 |

| KCl | 74.55 | 30.0 | 0.402 |

Data sourced from a 2021 study by Lam et al. mdpi.com

Direct Synthesis Methods

In modern synthetic chemistry, "direct synthesis" or "one-pot" reactions are highly valued for their efficiency. While these terms are often applied to complex organic syntheses, the conventional preparations of this compound can be considered relatively direct. They begin with simple, commercially available salts and, through a series of in-situ reactions (oxidation, ligand exchange), arrive at the final product without the isolation of intermediate complexes. mdpi.comumich.edu For instance, the oxidation of Co(II) to Co(III) and the coordination of the ammine and nitrito ligands occur in the same reaction vessel. mdpi.com Although specific methodologies explicitly termed "direct synthesis" for this compound are not prevalent in the literature, the established methods effectively function as a one-pot process from the perspective of the cobalt coordination sphere assembly.

Table of Compound Names

| Common Name | Chemical Formula |

| This compound (Potassium) | K[Co(NH₃)₂(NO₂)₄] |

| This compound (Ammonium) | NH₄[Co(NH₃)₂(NO₂)₄] |

| Cobalt(II) Chloride Hexahydrate | CoCl₂·6H₂O |

| Sodium Nitrite | NaNO₂ |

| Ammonium Chloride | NH₄Cl |

| Ammonium Hydroxide | NH₄OH |

| Potassium Chloride | KCl |

Structural Elucidation and Advanced Characterization of Erdmann S Salt

Crystallographic Investigations

Crystallographic studies provide the definitive data for determining the spatial arrangement of atoms in a crystalline solid.

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam scattered by the ordered atoms within a single crystal, one can determine the unit cell dimensions, space group symmetry, and the exact position of each atom.

The crystal structure of salts containing the Erdmann's anion, [Co(NH₃)₂(NO₂)₄]⁻, is highly dependent on the nature of the counter-cation. This variation is reflected in the different crystal systems and space groups observed. For instance, the classic ammonium (B1175870) salt, NH₄[Co(NH₃)₂(NO₂)₄], crystallizes in the orthorhombic system with the space group P2₁2₁2₁. colab.wsmdpi.com Other salts of the same anion exhibit different symmetries, such as the monoclinic space group P2₁/n for the tetraphenylphosphonium (B101447) salt or the tetrabutylammonium (B224687) salt. colab.wsresearchgate.net Studies involving larger, more complex organic cations, such as those derived from drugs, have shown crystallization in triclinic space groups like P1 (cocaine salt) and P-1 (methylone salt), as well as the monoclinic space group P2₁ (methamphetamine salt). mdpi.comresearchgate.net

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| NH₄[Co(NH₃)₂(NO₂)₄] | Orthorhombic | P2₁2₁2₁ | colab.ws |

| K[Co(NH₃)₂(NO₂)₄] | Orthorhombic | P2₁2₁2₁ | colab.wscapes.gov.broup.com |

| [(CH₃)₄N][trans-Co(NH₃)₂(NO₂)₄] | Monoclinic | P2₁/m | researchgate.netpsu.edu |

| [(C₂H₅)₄N][trans-Co(NH₃)₂(NO₂)₄] | Monoclinic | P2₁/c | researchgate.netpsu.edu |

| [(C₆H₅)₄P][trans-Co(NH₃)₂(NO₂)₄] | Monoclinic | P2₁/n | colab.ws |

| Cocaine-Erdmann's Salt | Triclinic | P1 | mdpi.com |

| Methamphetamine-Erdmann's Salt | Monoclinic | P2₁ | mdpi.com |

| Methylone-Erdmann's Salt | Triclinic | P-1 | mdpi.com |

The unit cell is the smallest repeating unit of a crystal lattice. Its dimensions (lengths a, b, c and angles α, β, γ) and the number of formula units it contains (Z) are fundamental properties determined by X-ray diffraction. For K[Co(NH₃)₂(NO₂)₄], the orthorhombic unit cell has dimensions of approximately a=11.38 Å, b=12.95 Å, and c=6.76 Å. colab.wsoup.com A more recent neutron diffraction study reported refined parameters of a = 11.275 Å, b = 12.806 Å, and c = 6.696 Å for the potassium salt. capes.gov.br Both the ammonium and potassium salts contain four formula units (Z=4) per unit cell. colab.wscapes.gov.br The stoichiometry for the methamphetamine salt was also found to be Z=4. mdpi.com For the bulkier tetraphenylphosphonium cation, the monoclinic unit cell has parameters a = 7.013 Å, b = 17.111 Å, c = 22.958 Å, with a β angle of 98.06°, and contains four formula units (Z=4). colab.ws

| Compound | a (Å) | b (Å) | c (Å) | β (°) | Z | Reference |

|---|---|---|---|---|---|---|

| K[Co(NH₃)₂(NO₂)₄] | 11.275 | 12.806 | 6.696 | 90 | 4 | capes.gov.br |

| [(CH₃)₄N][trans-Co(NH₃)₂(NO₂)₄] | 6.1926 | 18.248 | 6.2335 | 90.078 | 2 | researchgate.netpsu.edu |

| [(C₂H₅)₄N][trans-Co(NH₃)₂(NO₂)₄] | 10.2635 | 9.0480 | 9.752 | 104.493 | 2 | researchgate.netpsu.edu |

| [(C₄H₉)₄N][trans-Co(NH₃)₂(NO₂)₄] | 11.651 | 19.005 | 11.733 | 90.28 | - | colab.wsresearchgate.net |

| [(C₆H₅)₄P][trans-Co(NH₃)₂(NO₂)₄] | 7.013 | 17.111 | 22.958 | 98.06 | 4 | colab.ws |

The ultimate goal of a crystal structure determination is to find the coordinates (x, y, z) of each atom in the unit cell. This is achieved through the use of Fourier series. The electron density within the crystal is a periodic function and can be represented as a three-dimensional Fourier series. ucl.ac.uk The coefficients of this series are the structure factors, F(hkl), whose magnitudes are derived from the measured intensities of the diffracted X-ray beams. numberanalytics.comnumberanalytics.com By performing a Fourier transform on the diffraction data, an electron density map of the unit cell is generated, where peaks in the map correspond to atomic positions. ucl.ac.uknumberanalytics.com For the classic ammonium this compound, NH₄[Co(NH₃)₂(NO₂)₄], the atomic coordinates were successfully determined using this approach, specifically with a two-dimensional Fourier series method. colab.ws

Two compounds are considered isostructural if they share the same crystal structure type, including the same space group and similar unit cell parameters and atomic arrangements. Crystallographic studies have shown that the ammonium salt of Erdmann, NH₄[Co(NH₃)₂(NO₂)₄], is isostructural (or isotypic) with its potassium counterpart, K[Co(NH₃)₂(NO₂)₄]. colab.wsmdpi.com Both crystallize in the orthorhombic P2₁2₁2₁ space group with four formula units per cell and have comparable unit cell dimensions, indicating that the substitution of the NH₄⁺ cation for K⁺ does not alter the fundamental packing arrangement of the ions in the crystal lattice. colab.wsoup.com

X-ray and neutron diffraction studies have unequivocally established the coordination geometry of the [Co(NH₃)₂(NO₂)₄]⁻ anion. colab.wscapes.gov.brresearchgate.net The central cobalt(III) ion is surrounded by six nitrogen atoms in a slightly distorted octahedral geometry. researchgate.net A crucial structural feature, confirmed crystallographically after nearly a century of speculation, is the trans arrangement of the two ammonia (B1221849) (NH₃) ligands. colab.wssemanticscholar.org This means the two ammonia ligands are positioned on opposite sides of the central cobalt atom. The remaining four coordination sites, forming a plane around the cobalt, are occupied by the nitrogen atoms of the four nitro (NO₂) ligands. colab.wsresearchgate.net In the potassium salt, the Co–N distance to the ammonia ligands is approximately 2.00 Å. colab.wsoup.com

Coordination Geometry of the Central Cobalt(III) Atom

Octahedral Ligand Arrangement

The geometry of the [Co(NH₃)₂(NO₂)₄]⁻ anion is octahedral, with the central cobalt(III) ion at the center and the six ligands (two ammine and four nitro groups) positioned at the vertices. psu.educhemguide.co.uk This arrangement is a common and stable configuration for 6-coordinate transition metal complexes. bccampus.ca The octahedral geometry involves six donor atoms forming bond angles of approximately 90° with adjacent ligands around the central metal atom. bccampus.ca

trans-Arrangement of Ammine Ligands

X-ray crystallography has definitively established that the two ammine (NH₃) ligands in this compound are situated in a trans-arrangement. mdpi.comcolab.wsoup.com This means they are positioned on opposite sides of the central cobalt ion. colab.wsuni-siegen.de The confirmation of this trans-configuration was a significant step, taking nearly a century after its initial synthesis to be crystallographically verified. researchgate.netmdpi.com The remaining four positions in the equatorial plane are occupied by the nitro (NO₂) ligands. psu.edu

Intermolecular and Intramolecular Interactions in Crystal Lattice

The stability and packing of this compound in the solid state are governed by a network of intermolecular and intramolecular forces. libretexts.org These interactions include electrostatic forces of attraction between the ammonium cation (NH₄⁺) and the complex anion [Co(NH₃)₂(NO₂)₄]⁻, as well as more specific hydrogen bonding. colab.wsresearchgate.netnih.gov The crystal lattice is an extended three-dimensional array of these alternating cations and anions. libretexts.org

Role of Nonbonded Repulsions in Nitro Group Orientation

The mutual orientation of the four nitro groups in the equatorial plane is influenced by intramolecular nonbonded repulsions. colab.ws These repulsive forces between the electron clouds of the nitro groups play a role in determining their specific spatial arrangement, contributing to the slight distortion from a perfect octahedral geometry. colab.wswisc.edu

Spectroscopic Characterization Techniques

Various spectroscopic techniques are employed to characterize this compound and its derivatives. These methods provide valuable information about the electronic structure, bonding, and molecular vibrations within the complex.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the complex, such as the N-H stretches of the ammine ligands and the N-O stretches of the nitro groups. colab.wschemrxiv.org

UV-Visible Spectroscopy : This technique provides insights into the electronic transitions within the d-orbitals of the cobalt(III) ion. colab.wschemrxiv.org The absorption spectra are characteristic of the d⁶ electronic configuration of Co(III) in an octahedral ligand field. atlanticoer-relatlantique.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy can be used to characterize the ligands and any organic cations that may be paired with the [Co(NH₃)₂(NO₂)₄]⁻ anion. colab.wsrsc.org

Below is a table summarizing key crystallographic and spectroscopic data for salts containing the trans-[Co(NH₃)₂(NO₂)₄]⁻ anion.

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Spectroscopic Data Reference |

| NH₄[trans-Co(NH₃)₂(NO₂)₄] (this compound) | Orthorhombic | P2₁2₁2₁ | Co-N(NH₃): ~2.00 | N/A | colab.wsoup.com |

| K[trans-Co(NH₃)₂(NO₂)₄] | Orthorhombic | P2₁2₁2₁ | N/A | N/A | oup.com |

| [(CH₃)₄N][trans-Co(NH₃)₂(NO₂)₄] | Monoclinic | P2₁/m | Co-N(NH₃): 1.953(7), 1.954(7)Co-N(NO₂): 1.921(8) - 1.942(6) | N(NH₃)-Co-N(NH₃): 180.0N(NO₂)-Co-N(NO₂): 88.7(3) - 91.3(3) | psu.edu |

| [(C₂H₅)₄N][trans-Co(NH₃)₂(NO₂)₄] | Monoclinic | P2₁/c | Co-N(NH₃): 1.947(3), 1.951(3)Co-N(NO₂): 1.929(3) - 1.942(3) | N(NH₃)-Co-N(NH₃): 178.53(12)N(NO₂)-Co-N(NO₂): 89.15(12) - 91.09(12) | psu.edu |

| [(C₄H₉)₄N][trans-Co(NH₃)₂(NO₂)₄] | Monoclinic | P2₁/n | N/A | N/A | researchgate.net |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental tool for the characterization of this compound, providing evidence for the coordination of the ammine (NH₃) and nitro (NO₂) ligands to the cobalt(III) center. The vibrational frequencies observed in the IR spectrum are characteristic of the coordinated groups and can be distinguished from those of free ligands or counter-ions.

Key vibrational bands for the [trans-Co(NH₃)₂(NO₂)₄]⁻ anion are assigned to the stretching and bending modes of the NH₃ and NO₂ ligands. Studies on various nitro-ammine-cobalt(III) complexes provide a basis for these assignments. colab.ws For instance, the presence of coordinated ammonia is confirmed by N-H stretching vibrations, while the coordination of the nitro group (via the nitrogen atom) is identified by its characteristic asymmetric and symmetric stretching frequencies.

Table 1: Typical Infrared Absorption Bands for Ligands in Cobalt(III) Ammine Complexes

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| N-H Stretch | 3200 - 3300 | Coordinated NH₃ Ligand |

| NO₂ Asymmetric Stretch | ~1430 | Coordinated NO₂ Ligand |

| NO₂ Symmetric Stretch | ~1315 | Coordinated NO₂ Ligand |

| NH₃ Degenerate Deformation | ~1600 | Coordinated NH₃ Ligand |

| NH₃ Symmetric Deformation | ~1300 | Coordinated NH₃ Ligand |

Note: The exact positions of these bands can vary slightly depending on the specific salt and the crystal lattice environment.

The analysis of these bands helps confirm the successful synthesis and purity of the complex salt. mdpi.com

Ultraviolet-Visible (UV/Vis) Spectroscopy

Ultraviolet-visible (UV/Vis) spectroscopy is employed to study the electronic transitions within the d-orbitals of the central cobalt(III) ion. In an octahedral ligand field, the d-orbitals split into two energy levels, t₂g and eg. The absorption of light in the visible region corresponds to the promotion of electrons from the lower t₂g level to the higher eg level. These are known as d-d transitions.

For cobalt(III) complexes like this compound, two primary d-d absorption bands are typically observed. The absorption spectra for aqueous solutions of nitro-ammine-cobalt(III) complexes have been thoroughly examined to understand their electronic structure. colab.ws The positions of these bands (λmax) are sensitive to the nature of the ligands surrounding the metal ion.

Table 2: Electronic Absorption Data for [Co(NH₃)₂(NO₂)₄]⁻ in Aqueous Solution

| Transition | Approximate λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment |

|---|---|---|---|

| First d-d Band | ~450 | ~200 | ¹A₁g → ¹T₁g |

| Second d-d Band | ~330 | ~3500 | ¹A₁g → ¹T₂g |

Note: These values are representative for this class of compounds. The high intensity of the second band is characteristic and results from borrowing intensity from the nearby charge transfer band.

Electronic Spectroscopy for Configurational Studies

Electronic (UV/Vis) spectroscopy is not only used for identifying electronic transitions but also serves as a method for inferring the stereochemistry of cobalt(III) complexes. colab.wsekb.eg The positions and intensities of the d-d absorption bands are highly dependent on the symmetry and the ligand field strength of the complex.

The "Rule of Average Environment" can be applied, which states that the energy of the d-d transitions for a complex with mixed ligands will be the average of the energies for the corresponding single-ligand complexes, weighted by the number of ligands. More importantly, geometric isomers (cis and trans) can often be distinguished by their spectra. For complexes of the type [Co(A)₂(B)₄], the trans isomer typically exhibits a lower intensity for the first d-d transition (¹A₁g → ¹T₁g) compared to the cis isomer. Additionally, the first band in the trans isomer may show splitting due to the lower symmetry compared to a true octahedral field, providing clear spectroscopic evidence for the specific geometric configuration of the complex. colab.ws

Advanced Characterization Methodologies

The comprehensive structural elucidation of complex inorganic compounds such as this compound, ammonium diamminetetranirocobaltate(III), necessitates the use of sophisticated analytical techniques. These methods provide in-depth information not only on the elemental composition but also on the intricate three-dimensional arrangement of atoms and their interactions within the crystal lattice. This section details two advanced methodologies that are pivotal in the advanced characterization of this compound.

Dynamic Nuclear Polarization-Enhanced Solid-State NMR Spectroscopy for Structural Insights

Dynamic Nuclear Polarization-Enhanced Solid-State Nuclear Magnetic Resonance (DNP-ssNMR) spectroscopy represents a powerful technique for gaining detailed structural insights into solid materials, including coordination complexes like this compound. bruker.comresearchgate.net Standard solid-state NMR often suffers from low sensitivity, particularly for nuclei with low natural abundance or small gyromagnetic ratios. researchgate.netuni-rostock.de DNP addresses this limitation by transferring the high polarization of electron spins from a polarizing agent (typically a stable radical) to the surrounding nuclear spins through microwave irradiation at low temperatures, around 100 K. bruker.comrsc.org This can lead to significant signal enhancements, often by orders of magnitude, which dramatically reduces experiment times and enables the detection of otherwise unobservable spectral features. bruker.comosti.gov

The large sensitivity gains afforded by DNP are particularly advantageous for acquiring natural isotopic abundance ¹³C and ¹⁵N solid-state NMR spectra. osti.gov In the context of this compound, NH₄[Co(NH₃)₂(NO₂)₄], this would allow for a detailed analysis of the carbon and nitrogen environments, which is fundamental to confirming its structure. Although a direct DNP-ssNMR study specifically on this compound is not widely reported, the application of this technique to other complex salts and pharmaceutical cocrystals demonstrates its potential. osti.gov

For a compound like this compound, DNP-ssNMR could be instrumental in:

Unambiguous Assignment of Nitrogen Resonances: Differentiating between the nitrogen atoms in the ammine (NH₃) ligands and the nitro (NO₂) groups.

Probing Intermolecular Interactions: The enhanced sensitivity allows for two-dimensional correlation experiments, which can reveal through-space interactions between the ammonium cation (NH₄⁺) and the complex anion [Co(NH₃)₂(NO₂)₄]⁻. This provides critical information on the packing and hydrogen bonding network within the crystal structure.

Characterizing Polymorphs: DNP-ssNMR can distinguish between different crystalline forms (polymorphs) of a compound by detecting subtle differences in their local atomic environments.

The technique typically involves preparing the sample by incorporating a polarizing agent into a glassy solvent matrix along with the compound of interest. bruker.com The significant increase in signal intensity makes previously impractical experiments feasible, offering a deeper understanding of the molecular structure. bruker.comrsc.org

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements in a compound. For a coordination compound like this compound, this analysis is crucial for verifying its empirical formula. The ammonium salt of the Erdmann's anion has the chemical formula NH₄[Co(NH₃)₂(NO₂)₄]. semanticscholar.org The potassium salt, K[Co(NH₃)₂(NO₂)₄], is also a well-known variant. semanticscholar.org

The theoretical elemental composition of ammonium this compound can be calculated from its chemical formula and the atomic weights of its constituent elements. The molecular weight of NH₄[Co(NH₃)₂(NO₂)₄] is the sum of the atomic weights of all atoms in the formula.

Table 1: Calculation of Molecular Weight for Ammonium this compound

| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

|---|---|---|---|

| Cobalt (Co) | 1 | 58.933 | 58.933 |

| Nitrogen (N) | 7 | 14.007 | 98.049 |

| Hydrogen (H) | 10 | 1.008 | 10.080 |

| Oxygen (O) | 8 | 15.999 | 127.992 |

| Total | | | 295.054 |

Based on the molecular weight, the theoretical percentage composition of each element can be determined. This data serves as a benchmark against which experimentally obtained elemental analysis results are compared to confirm the purity and identity of a synthesized sample.

Table 2: Theoretical Elemental Composition of Ammonium this compound

| Element | Total Weight ( g/mol ) | Molecular Weight ( g/mol ) | Percentage Composition (%) |

|---|---|---|---|

| Cobalt (Co) | 58.933 | 295.054 | 19.97 |

| Nitrogen (N) | 98.049 | 295.054 | 33.23 |

| Hydrogen (H) | 10.080 | 295.054 | 3.42 |

Experimental determination of the elemental composition is typically carried out using techniques such as combustion analysis for carbon, hydrogen, and nitrogen, and other methods like inductively coupled plasma optical emission spectrometry (ICP-OES) for metals like cobalt. The close agreement between experimental and theoretical values provides strong evidence for the assigned chemical formula.

Coordination Chemistry Principles Exemplified by Erdmann S Salt

Ligand Field Theory Applications to Cobalt(III) Complexes

Ligand Field Theory (LFT) is an extension of crystal field theory and molecular orbital theory that describes the electronic structure of coordination compounds. libretexts.org For a d⁶ metal ion like Co(III) in an octahedral field, the five d-orbitals are split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). lasalle.edu The energy difference between these sets is denoted as Δo (or 10Dq). lasalle.edu

The ligands in the [Co(NH₃)₂(NO₂)₄]⁻ anion create a strong ligand field. Both ammonia (B1221849) (NH₃) and the nitro group (NO₂⁻) are considered strong-field ligands, with the nitro group being particularly high in the spectrochemical series. wikipedia.org This results in a large Δo value, causing the six d-electrons of Co(III) to pair up in the lower-energy t₂g orbitals (a t₂g⁶ configuration). This configuration makes the complex diamagnetic and is referred to as a low-spin complex. mhchem.org

The electronic absorption spectrum of the complex is a direct consequence of this d-orbital splitting. The absorption bands observed in the UV-visible spectrum correspond to electronic transitions from the filled t₂g orbitals to the empty eg orbitals. lasalle.edu For many Co(III) complexes, two main d-d transition bands are observed, which are assigned as ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g. semanticscholar.org In nitro-ammine complexes, a third, more intense band often appears, which is attributed to a charge-transfer transition involving the nitro ligands. psu.edu

Table 3: Spectroscopic Data for Selected Nitro-Ammine Cobalt(III) Complexes

| Complex | λmax 1 (nm) (¹A₁g → ¹T₁g) | λmax 2 (nm) (¹A₁g → ¹T₂g) |

|---|---|---|

| [Co(NH₃)₆]³⁺ | 475 | 341 semanticscholar.org |

| [Co(NH₃)₅(NO₂)]²⁺ | 457.5 | 325 wikipedia.org |

Understanding Nitro-Ammine-Cobalt(III) Complexes

The [Co(NH₃)₂(NO₂)₄]⁻ anion is a member of the broader class of nitro-ammine-cobalt(III) complexes. These compounds are known to exhibit various forms of isomerism. Besides the geometric (cis/trans) isomerism already discussed, linkage isomerism is also a key feature. scispace.com

The nitrite (B80452) ion (NO₂⁻) is an ambidentate ligand, meaning it can coordinate to the metal center through either the nitrogen atom (forming a nitro complex) or an oxygen atom (forming a nitrito complex). psu.edu The nitro isomer is generally more stable. These linkage isomers can be distinguished by their spectroscopic properties. wikipedia.org

Infrared (IR) Spectroscopy: The N-O stretching frequencies are different for the two isomers. The nitro isomer typically shows bands around 1430 cm⁻¹ and 825 cm⁻¹, while the nitrito isomer has bands near 1460 cm⁻¹ and 1065 cm⁻¹. wikipedia.org For the trans-[Co(NH₃)₂(NO₂)₄]⁻ anion, characteristic IR absorption bands for the nitro group are observed around 1410-1422 cm⁻¹ (asymmetric stretch) and 1316 cm⁻¹ (symmetric stretch). psu.edu

UV-Visible Spectroscopy: The d-d electronic transitions occur at different energies, resulting in different colors and absorption maxima. The nitro isomer, being a stronger field ligand, absorbs at shorter wavelengths (higher energy) compared to the nitrito isomer. wikipedia.org For example, [Co(NH₃)₅(NO₂)]²⁺ is yellow-orange, while [Co(NH₃)₅(ONO)]²⁺ is red.

Second Sphere Coordination Phenomena

The concept of the second coordination sphere refers to molecules or ions that are not directly bonded to the central metal ion (the first coordination sphere) but are associated with the complex ion, often through hydrogen bonding. wikipedia.org Erdmann's salt provides a clear example of this phenomenon.

Reactivity and Mechanistic Studies of Erdmann S Salt

Hydrolysis Reactions of Related Nitro-ammine-cobalt(III) Complexes

The hydrolysis of nitro-ammine-cobalt(III) complexes, which are structurally related to the anion in Erdmann's salt, has been a key area of research for understanding their reaction mechanisms. Studies on complexes such as the tetranitro(diamine)cobaltate(III) anion offer a valuable comparison.

Kinetic studies on the hydrolysis of complexes like [Co(NO₂)₄(AA)]⁻, where AA represents a bidentate diamine ligand such as ethylenediamine (B42938) (en) or trimethylenediamine (tn), reveal important details about the reaction pathways. In slightly acidic solutions (pH 4-6), the aquation reaction is reversible, establishing an equilibrium with the corresponding aqua complex, [Co(NO₂)₃(H₂O)(AA)]. colab.ws The equilibrium constants (Keq) for this process have been determined at 25.0 °C and an ionic strength of 0.1. colab.ws As the concentration of hydrogen ions increases, an acid-catalyzed pathway becomes more significant. colab.wsresearchgate.net In basic solutions (pH > 9.5), the formation of a hydroxo complex, [Co(NO₂)₃(OH)(AA)]⁻, is observed as an irreversible first step. colab.wsresearchgate.net

The hydrolysis kinetics of trinitrodiethylenetriaminecobalt(III) and the tetranitroethylenediaminecobalt(III) anion were investigated at 0°C in aqueous solutions with varying alkali concentrations. The results indicated that the hydrolysis of the former is a second-order reaction, while the latter follows first-order kinetics. rsc.org

| Complex | Condition | Kinetic Order | Rate Constant (k) | Equilibrium Constant (Keq) |

|---|---|---|---|---|

| [Co(NO₂)₄(en)]⁻ | Acidic (pH 4-6) | - | - | (1.71±0.03)×10⁻² mol·l⁻¹ colab.ws |

| [Co(NO₂)₄(tn)]⁻ | Acidic (pH 4-6) | - | - | (3.55±0.06)×10⁻² mol·l⁻¹ colab.ws |

| trinitrodiethylenetriaminecobalt(III) | Alkaline | Second-order | - | - |

| [Co(NO₂)₄(en)]⁻ | Alkaline | First-order | - | - |

The kinetic data for the hydrolysis of these nitro-ammine-cobalt(III) complexes are consistently interpreted in terms of a dissociative mechanism. colab.wsresearchgate.net This mechanism involves the rate-determining dissociation of a ligand from the cobalt(III) center. For base hydrolysis, the widely accepted mechanism is the Sₙ1CB (Substitution Nucleophilic Unimolecular Conjugate Base) mechanism. kccollege.ac.inillinois.edu This pathway involves a pre-equilibrium where a hydroxide (B78521) ion deprotonates a coordinated amine ligand to form an amido conjugate base. hku.hk This conjugate base then undergoes a rapid, rate-determining dissociation of a ligand. The extreme π-bonding of the amido group (Co-NH₂) is thought to stabilize the transition state, thereby promoting dissociation. kccollege.ac.in

A key feature of the dissociative mechanism is the formation of a five-coordinate intermediate. colab.wsresearchgate.netrsc.org For the hydrolysis of [Co(NO₂)₄(AA)]⁻, a five-coordinate intermediate, [Co(NO₂)₃(AA)], is proposed. colab.wsresearchgate.net Molecular-orbital and molecular-mechanics studies on the base hydrolysis of cobalt(III) ammine complexes have explored the structures of these intermediates. rsc.org These studies suggest the possibility of both a spin-paired square-pyramidal intermediate, [Co(NH₃)₅]³⁺, and a trigonal-bipyramidal intermediate. rsc.org This five-coordinate species is highly reactive and difficult to detect directly. kccollege.ac.in However, its existence is supported by competition experiments where, in the presence of various nucleophiles, the product distribution is independent of the leaving group, indicating they all proceed through the same intermediate. libretexts.org

The rates of nitrite (B80452) release and the reverse reaction, deaquation (release of a coordinated water molecule), have been measured for related complexes. For instance, the rate of nitrite release from [Co(NO₂)₄(tn)]⁻ is (9.27±0.03)×10⁻⁴ s⁻¹, and the rate of deaquation from [Co(NO₂)₃(H₂O)(tn)] is (3.95±0.12)×10⁻⁴ s⁻¹. These rates are notably several times greater than those for the corresponding ethylenediamine complexes, which are (2.08±0.01)×10⁻⁴ s⁻¹ and (5.46±0.10)×10⁻⁵ s⁻¹, respectively. colab.wsresearchgate.net This highlights the influence of the chelate ring size of the diamine ligand on the reaction rates.

| Complex | Reaction | Rate (s⁻¹) |

|---|---|---|

| [Co(NO₂)₄(tn)]⁻ | Nitrite Release | (9.27±0.03)×10⁻⁴ colab.wsresearchgate.net |

| [Co(NO₂)₃(H₂O)(tn)] | Deaquation | (3.95±0.12)×10⁻⁴ colab.wsresearchgate.net |

| [Co(NO₂)₄(en)]⁻ | Nitrite Release | (2.08±0.01)×10⁻⁴ colab.wsresearchgate.net |

| [Co(NO₂)₃(H₂O)(en)] | Deaquation | (5.46±0.10)×10⁻⁵ colab.wsresearchgate.net |

Formation and Role of Five-Coordinate Intermediates

Ligand Exchange and Substitution Studies

Ligand exchange and substitution reactions are fundamental to the chemistry of coordination compounds. For cobalt(III) complexes, which are typically kinetically inert, these reactions often proceed at measurable rates. The substitution of a ligand in an octahedral cobalt(III) complex, such as the anion of this compound, generally occurs via a dissociative mechanism. hku.hk Anation reactions, where a coordinated water molecule is replaced by an anion, are the reverse of acid hydrolysis and represent a common and important class of substitution reactions. kccollege.ac.in

The acid-catalyzed aquation of the tetranitrodiamminecobaltate(III) ion has been studied in various acidic media. rsc.org The observed increase in reaction rate with acid concentration is attributed to the reactions of the protonated species [Co(NH₃)₂(NO₂H)] and [Co(NH₃)₂(NO₂)₂(NO₂H)₂]⁺. rsc.org In hydrochloric and nitric acid, the formation of ion-pairs can retard the reaction rate. rsc.org

Interactions with Other Chemical Entities

The this compound anion, [trans-Co(NH₃)₂(NO₂)₄]⁻, has proven useful in the isolation and crystallization of various organic cations, particularly in the analysis of illicit drugs. hku.hkmdpi.com The interactions between the Erdmann's anion and these cations are primarily electrostatic and involve extensive hydrogen bonding.

In the salt formed with cocaine, the –NH₃ ligands on the cobalt complex act as hydrogen bond donors to the carbonyl oxygen of the cocaine cation. Simultaneously, the ammonium (B1175870) hydrogen atoms of the protonated cocaine cation act as hydrogen bond donors to the oxygen atoms of the nitro ligands on the Erdmann's anion. mdpi.comresearchgate.net Similar hydrogen bonding interactions are observed in the this compound of methamphetamine, where the NH₂ moieties of the cation interact with the nitro group oxygens of the anion. mdpi.com In the ammonium salt of Erdmann's anion, the anions are linked not only to the ammonium cations but also to one another through hydrogen bonds. mdpi.com

These interactions demonstrate the ability of the ammine and nitro ligands of the this compound anion to act as effective hydrogen bond donors and acceptors, respectively, facilitating the formation of stable crystalline lattices with various cationic species. mdpi.com

Theoretical and Computational Investigations of Erdmann S Salt

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure of coordination complexes. uq.edu.au For the Erdmann's salt anion, [Co(NH₃)₂(NO₂)₄]⁻, these methods can provide a detailed picture of the bonding between the central cobalt(III) ion and its ligands.

DFT calculations allow for the analysis of molecular orbitals, charge distribution, and the nature of the cobalt-ligand bonds. For instance, in analogous Co(III) amine complexes, DFT has been used to calculate the radial expectation values for the Co(III) ion's 3d orbitals, which correlate with the sigma-donor strengths of the axial ligands. nih.gov Such calculations can elucidate the electronic influence of the ammine (NH₃) and nitro (NO₂) groups on the cobalt center. The results of these calculations are often used to rationalize experimental data, such as UV-vis and ⁵⁹Co NMR spectra. uq.edu.aunih.gov

Computational studies on related cobalt(III) complexes demonstrate that properties like the valence electric field gradient at the cobalt nucleus can be calculated and are proportional to NMR line widths. nih.gov The application of these quantum chemical methods to this compound helps in understanding its electronic properties, which are foundational to its chemical behavior and reactivity. Theoretical calculations can also be employed to compare the electronic structures of related compounds, such as contrasting the [Co(NH₃)₂(NO₂)₄]⁻ anion with other nitro-ammine-cobalt(III) complexes. colab.ws

Table 1: Representative Theoretical Methods for Electronic Structure Analysis

| Computational Method | Application | Reference |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of molecular orbitals, charge distribution, and bonding energies. | uq.edu.au |

| Time-Dependent DFT (TD-DFT) | Simulation of electronic absorption (UV-vis) spectra. |

Computational Modeling of Steric Configurations and Molecular Geometry

Computational modeling is a key tool for determining the most stable three-dimensional arrangement of atoms in a molecule. nih.gov Using methods like molecular mechanics or quantum mechanical geometry optimization, the minimum-energy conformation of the [Co(NH₃)₂(NO₂)₄]⁻ anion can be predicted. These calculations explore the potential energy surface of the molecule to find the most stable steric configuration. acs.org

For this compound, experimental X-ray diffraction studies have unequivocally shown that the two ammonia (B1221849) ligands are coordinated to the central cobalt atom in a trans configuration. colab.ws Computational geometry optimizations performed using DFT or other high-level methods would corroborate this experimental finding, showing that the trans isomer is energetically more favorable than the corresponding cis isomer. academie-sciences.fr

These models can precisely calculate bond lengths, bond angles, and dihedral angles. academie-sciences.fr The optimized geometry from these calculations can then be compared with experimental data from crystallography to validate the accuracy of the computational model. For example, calculations for the potassium salt, K[Co(NH₃)₂(NO₂)₄], would confirm the slightly distorted octahedral coordination around the cobalt atom. colab.ws Discrepancies between calculated gas-phase geometries and solid-state experimental structures can often be attributed to the influence of intermolecular forces in the crystal lattice. nih.gov

Table 2: Comparison of Experimental and Computationally Amenable Geometric Parameters for the [Co(NH₃)₂(NO₂)₄]⁻ Anion

| Parameter | Description | Typical Experimental Finding | Computational Goal |

|---|---|---|---|

| Isomer Configuration | Relative position of the two NH₃ ligands | trans | Determine the lowest energy isomer (trans vs. cis) |

| Coordination Geometry | Arrangement of ligands around the Co(III) center | Distorted Octahedral | Predict the equilibrium geometry and coordination angles |

| Co-N Bond Lengths | Distances between cobalt and nitrogen atoms | ~1.96 Å for Co-N(H₃) | Calculate equilibrium bond distances |

Simulations of Intermolecular Interactions in the Crystal Lattice

While quantum chemistry can describe a single ion in great detail, understanding the properties of a crystalline material like this compound requires the study of intermolecular interactions within the crystal lattice. aps.orgmdpi.com The arrangement of cations and anions in the solid state is governed by a balance of electrostatic forces, hydrogen bonding, and van der Waals interactions. aps.org

Crystal structure analyses of both the ammonium (B1175870) and potassium salts of the Erdmann's anion reveal extensive hydrogen bonding networks that are crucial for the stability of the lattice. mdpi.com In the ammonium salt, NH₄[Co(NH₃)₂(NO₂)₄], the ammonium cations link the [Co(NH₃)₂(NO₂)₄]⁻ anions through N-H···O hydrogen bonds between the ammonium hydrogens and the oxygen atoms of the nitro groups. mdpi.com The anions also engage in hydrogen bonding with each other, where the ammine hydrogens act as donors to the nitro-group oxygens of an adjacent anion. mdpi.com

Simulations can quantify the energetics of these interactions. Methods like the PIXEL method can partition the total lattice energy into Coulombic, polarization, dispersion, and repulsion components for each molecular pair in the crystal. researchgate.net This allows for a quantitative assessment of the relative importance of different types of interactions in directing the crystal packing. researchgate.net Molecular dynamics simulations can also be used to study the collective behavior and stability of the crystal lattice at different temperatures. nih.gov

The crystallographic data for Erdmann's salts provide the foundational input for such simulations.

Table 3: Crystallographic Data for Erdmann's Salts

| Compound | Potassium this compound | Ammonium this compound |

|---|---|---|

| Chemical Formula | K[Co(NH₃)₂(NO₂)₄] | NH₄[Co(NH₃)₂(NO₂)₄] |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |

| Isostructural | Yes | Yes |

| Key Interactions | Ionic bonds, Hydrogen bonds (Anion-Anion) | Ionic bonds, Hydrogen bonds (Cation-Anion, Anion-Anion) |

| Reference | colab.wsmdpi.com | colab.wsmdpi.com |

These simulations confirm that the intricate network of hydrogen bonds is a dominant factor in the supramolecular assembly of this compound crystals, leading to a stable, three-dimensional framework. mdpi.comscielo.org.za

Research Applications of Erdmann S Salt in Analytical and Synthetic Chemistry

Utilization as a Crystallization Reagent in Analytical Chemistry

The primary analytical application of Erdmann's salt stems from its function as a selective crystallization and precipitation agent for cationic species.

This compound is highly effective in the isolation and crystallization of cationic organic compounds, particularly alkaloids and other amines. mdpi.comcitycollegekolkata.orgnuph.edu.ua The process involves the reaction of a protonated organic base with the Erdmann's anion, [Co(NH₃)₂(NO₂)₄]⁻, in an aqueous solution. mdpi.com This reaction readily displaces the original counter-ion (such as chloride or bromide) of the organic salt, leading to the formation of a new, often highly crystalline, salt that precipitates from the solution. mdpi.com

This method provides a straightforward and cost-effective means of purification. Notably, this compound is considerably less expensive than traditionally used precipitating agents like the tetrachloroaurate(III) anion (AuCl₄⁻), while yielding high-quality crystals with comparable ease. mdpi.commdpi.com The resulting precipitates are salts formed between the protonated cation of the target compound and the Erdmann's anion. mdpi.com

In forensic science, this compound has proven to be a practical reagent for the identification and characterization of confiscated illicit substances. mdpi.comforensicsciencesimplified.org Its application in forensic testing schemes aids analysts by reducing sample preparation time and reagent costs. mdpi.com Representative street drugs such as cocaine, methamphetamine, and methylone have been successfully crystallized using aqueous solutions of this compound. mdpi.comresearchgate.net The formation of a characteristic crystalline precipitate upon addition of the reagent to a sample provides a preliminary indication and isolates the compound for more definitive analysis. mdpi.com This approach is part of a broader category of chemical spot tests used in forensic investigations for presumptive analysis. nih.gov

A significant advantage of using this compound is that the resulting precipitates are often single crystals of sufficient quality for X-ray crystallography. mdpi.comwikipedia.org The process of precipitating a target cationic molecule with the Erdmann's anion is a form of co-crystallization that yields a salt complex. mdpi.comnih.gov For instance, reacting a few milligrams of a drug compound with a drop of a 5% aqueous solution of this compound on a microscope slide can quickly produce crystals suitable for single-crystal X-ray diffraction analysis. mdpi.com This technique allows for the unambiguous determination of the three-dimensional structure of the organic cation in the solid state, providing definitive identification and detailed conformational information. mdpi.comresearchgate.net

For chiral organic cations, co-crystallization with this compound followed by single-crystal X-ray diffraction analysis enables the determination of the molecule's absolute configuration. mdpi.comresearchgate.net This is accomplished through the Flack parameter test, a standard method in crystallography for establishing the absolute structure of a chiral compound. mdpi.comwikipedia.org

When a chiral molecule crystallizes in a non-centrosymmetric (Sohncke) space group, anomalous dispersion effects in the X-ray diffraction data can be used to distinguish between the two possible enantiomers. wikipedia.orgnih.gov The calculated Flack parameter indicates which enantiomer is present in the crystal; a value near 0 confirms the assigned configuration, while a value near 1 indicates that the inverted configuration is correct. mdpi.comwikipedia.org This has been successfully applied to determine the absolute configurations of natural cocaine and pharmaceutical-grade methamphetamine, confirming their specific stereochemistry. mdpi.comresearchgate.net This capability can be forensically significant, for example, by helping to determine if a methamphetamine sample is a pure enantiomer or a synthetically produced racemic mixture, which could suggest its origin from a clandestine laboratory. mdpi.comresearchgate.net

Table 1: Crystallographic Data for Drug-Erdmann's Salt Complexes

| Compound | Formula | Crystal System | Space Group | Flack Parameter |

| Cocaine-Erdmann's Salt | C₁₇H₂₈CoN₇O₁₂ | Triclinic | P1 | -0.003(4) mdpi.com |

| Methamphetamine-Erdmann's Salt | C₁₀H₂₂CoN₇O₈ | Monoclinic | P2₁ | -0.04(2) mdpi.comresearchgate.net |

| Methylone-Erdmann's Salt | C₂₂H₃₄CoN₈O₁₄ | Triclinic | P1 | N/A (racemate) mdpi.com |

The analytical scheme involving precipitation with this compound is considered a non-destructive testing (NDT) method. mdpi.comjcinternationalng.comarc24-7.com Unlike techniques that consume or alter the sample, this process preserves the chemical integrity of the analyte within the crystalline precipitate. mdpi.com The resulting crystals can be stored and subjected to further analysis, such as infrared spectroscopy, or presented as physical evidence in legal proceedings. mdpi.com This preservation of the sample is a key advantage in forensic contexts where limited material may be available or re-analysis may be required. acs.org

While single-crystal X-ray diffraction provides the most detailed structural information, powder X-ray diffraction (PXRD) is often a more accessible and rapid technique for routine analysis in forensic laboratories. mdpi.comamericanpharmaceuticalreview.com The highly accurate structural data obtained from the single-crystal analysis of an this compound derivative can be used to computationally generate a standard PXRD pattern for that specific complex. mdpi.comresearchgate.net These calculated powder patterns serve as definitive reference standards for the rapid identification of unknown substances. mdpi.com A forensic lab can compare the experimentally measured PXRD pattern of a confiscated sample with the calculated reference pattern to confirm the identity of the substance, leveraging a technique considered a "Category A" method for analytical confirmation. mdpi.com

Non-destructive Testing Methodologies

Precursor in the Synthesis of Other Coordination Compounds

This compound, ammonium (B1175870) trans-diamminetetranitrocobaltate(III), serves as a valuable and cost-effective starting material in the synthesis of more complex coordination compounds. Its utility stems from the reactivity of the ligands attached to the central cobalt(III) ion. The ammine (NH₃) and nitro (NO₂) groups can be substituted by other ligands, allowing for the systematic construction of new cobalt(III) complexes. This makes it a foundational precursor molecule in the field of inorganic synthesis, enabling the exploration of a wide range of coordination chemistries and the properties of the resulting compounds. nih.govweebly.comajgreenchem.com

A significant application of this compound is in the synthesis of dinitrobis(aminoacidato)cobaltate(III) salts. This class of compounds is prepared by reacting this compound with various amino acids. researchgate.netresearchgate.net The reaction proceeds through the formation of an intermediate species, trinitro(aminoacidato)amminecobaltate(III). researchgate.netresearchgate.net

The general synthetic pathway involves the reaction of an amino acid, such as glycine, alanine, or valine, with this compound. researchgate.netresearchgate.net This initial reaction leads to the substitution of one of the ligands, resulting in the formation of trinitro(aminoacidato)amminecobaltate(III) complexes. These intermediates can be isolated and have been characterized using methods like electronic and proton NMR spectroscopy. researchgate.netresearchgate.net Further reaction leads to the final dinitrobis(aminoacidato)cobaltate(III) product. The resulting complexes have been prepared with a variety of amino acids, and their specific geometric isomers have been studied. researchgate.net For instance, preparations using L-α-aminobutyric acid, L-valine, and L-leucine have yielded the cis-dinitro isomer with the amino groups of the amino acid ligands in a trans configuration. researchgate.net

| Starting Material | Reactant (Amino Acid) | Intermediate Complex | Final Product |

| This compound | Glycine | Trinitro(glycinato)amminecobaltate(III) | Dinitrobis(glycinato)cobaltate(III) |

| This compound | Alanine | Trinitro(alaninato)amminecobaltate(III) | Dinitrobis(alaninato)cobaltate(III) |

| This compound | L-Valine | Trinitro(L-valinato)amminecobaltate(III) | Dinitrobis(L-valinato)cobaltate(III) |

| This compound | L-Leucine | Trinitro(L-leucinato)amminecobaltate(III) | Dinitrobis(L-leucinato)cobaltate(III) |

Studies in Anion Recognition and Host-Guest Chemistry

Host-guest chemistry involves the formation of unique complexes between two or more molecules or ions, held together by non-covalent forces. wikipedia.org In this relationship, a larger "host" molecule encloses a smaller "guest" molecule or ion. wikipedia.org Anion recognition, a key area within supramolecular chemistry, focuses on designing synthetic "hosts" that can selectively bind to specific anions (negatively charged ions), which act as "guests." rsc.org The study of these interactions is particularly challenging but crucial in aqueous solutions, where the high polarity of water and the strong solvation of anions are highly competitive forces. nih.gov The this compound anion, [Co(NH₃)₂(NO₂)₄]⁻, has been investigated in this context, primarily for its ability to act as a guest species.

The [trans-Co(NH₃)₂(NO₂)₄]⁻ anion has been effectively used as a guest in studies of anion recognition in aqueous environments. Research has demonstrated that specific cationic (positively charged) coordination complexes can act as "hosts" for the this compound anion.

A notable example is the interaction between the cationic complex [cis-diazidobis(ethylenediamine)cobalt(III)]⁺ and the this compound anion, [trans-Co(NH₃)₂(NO₂)₄]⁻. researchgate.net The formation of a stable, crystalline salt, [cis-Co(en)₂(N₃)₂][trans-Co(NH₃)₂(NO₂)₄], in an aqueous medium provides strong evidence for this host-guest interaction. researchgate.netcolab.ws The stability of the resulting crystal lattice is attributed to a combination of electrostatic attraction between the oppositely charged ions and supramolecular hydrogen bonding networks. researchgate.netcolab.ws Solubility product measurements further confirmed that the cationic cobalt complex serves as a potential anion receptor for the this compound anion in water. researchgate.net This demonstrates the principle of using pre-organized metal complexes to create specific binding sites for complementary anionic guests.

Key Interactions in the [cis-Co(en)₂(N₃)₂][trans-Co(NH₃)₂(NO₂)₄] System

| Interaction Type | Description |

|---|---|

| Electrostatic Forces | Attraction between the positively charged [cis-Co(en)₂(N₃)₂]⁺ host and the negatively charged [trans-Co(NH₃)₂(NO₂)₄]⁻ guest. researchgate.netcolab.ws |

| Hydrogen Bonding | Predominantly N–H…O interactions, where hydrogen atoms from the host's ligands interact with oxygen atoms of the nitro groups on the this compound anion, stabilizing the crystal structure. researchgate.net |

| Second Sphere Coordination | The interactions extend beyond the primary coordination sphere of the metal ions, involving the ligands of both the cation and the anion. colab.ws |

This principle of using the Erdmann's anion as a guest has also been applied in analytical chemistry for the crystallization and identification of cationic drug molecules. The Erdmann's anion facilitates the precipitation of these cations from solution, forming well-defined crystals suitable for X-ray diffraction analysis. mdpi.com In these cases, the protonated drug cation is the guest, and it interacts with the Erdmann's anion through hydrogen bonds involving the anion's nitro and ammine groups. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.